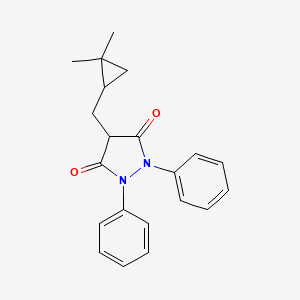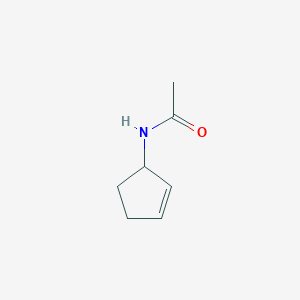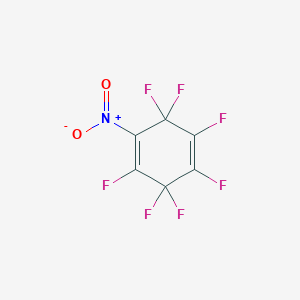
11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desonide pivalate is a derivative of desonide, a low-potency topical corticosteroid. It is primarily used for the treatment of inflammatory skin conditions such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. Desonide pivalate is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it a valuable compound in dermatological treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of desonide pivalate involves the esterification of desonide with pivalic acid. The reaction typically requires a catalyst and is carried out under anhydrous conditions to prevent hydrolysis. The process involves the following steps:
Activation of Pivalic Acid: Pivalic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Esterification: The activated pivalic acid reacts with desonide in the presence of a base such as pyridine to form desonide pivalate.
Purification: The product is purified using chromatographic techniques to obtain pure desonide pivalate.
Industrial Production Methods: Industrial production of desonide pivalate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Desonide pivalate undergoes various chemical reactions, including:
Oxidation: Desonide pivalate can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert desonide pivalate into alcohols.
Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted desonide derivatives.
Applications De Recherche Scientifique
Desonide pivalate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions. Research focuses on its efficacy, safety, and formulation improvements.
Industry: Utilized in the development of topical formulations and transdermal delivery systems .
Mécanisme D'action
Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. The primary actions include:
Comparaison Avec Des Composés Similaires
Desonide pivalate is compared with other topical corticosteroids based on potency and therapeutic applications:
Desonide: The parent compound, used for similar dermatological conditions but without the pivalate ester.
Hydrocortisone: A low-potency corticosteroid with similar applications but different potency and side effect profiles.
Betamethasone: A high-potency corticosteroid used for more severe inflammatory conditions.
Clobetasol: A super-potent corticosteroid for severe dermatological conditions .
Uniqueness: Desonide pivalate offers a balance between efficacy and safety, making it suitable for long-term use in mild to moderate inflammatory skin conditions. Its unique ester structure provides enhanced stability and skin penetration compared to desonide.
Conclusion
Desonide pivalate is a valuable compound in dermatology, offering effective treatment for various inflammatory skin conditions. Its synthesis, chemical properties, and applications make it a subject of interest in both scientific research and clinical practice.
Propriétés
Numéro CAS |
94135-27-0 |
|---|---|
Formule moléculaire |
C29H40O7 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1 |
Clé InChI |
FAPMGCFSVXGXMO-YCWYSMAFSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




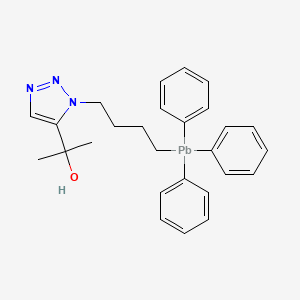
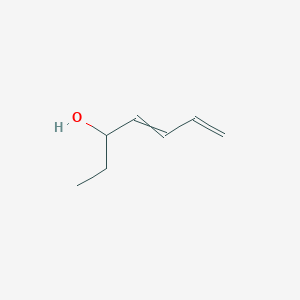
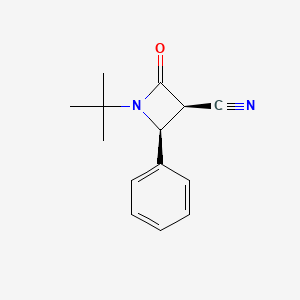
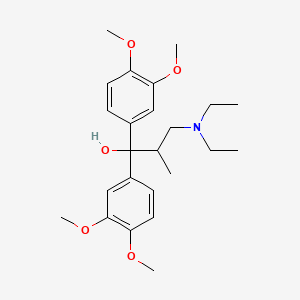
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
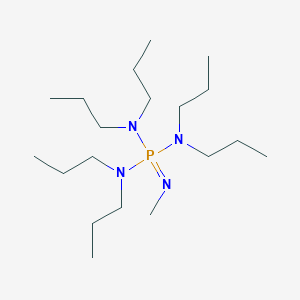
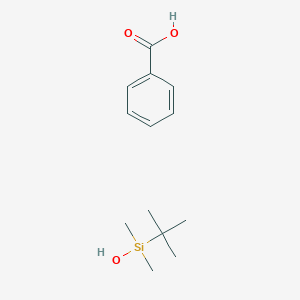
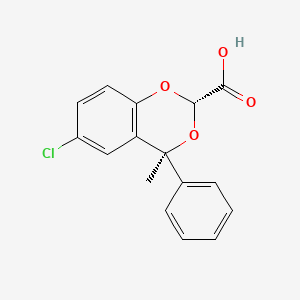
![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)
